molecular formula C14H11NO4S2 B15196499 5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid CAS No. 6634-67-9

5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid

Cat. No.: B15196499
CAS No.: 6634-67-9
M. Wt: 321.4 g/mol
InChI Key: WJENXRHKDSZJIL-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by sulfonation. One common method involves the reaction of 2-aminothiophenol with 2-methoxybenzaldehyde in the presence of a catalyst such as piperidine in ethanol. The resulting intermediate is then treated with sulfuric acid to introduce the sulfonic acid group .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave irradiation, one-pot multicomponent reactions, and the use of recyclable catalysts are commonly used . These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Benzothiazol-2-yl)-2-methoxybenzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and sulfonic acid groups enhance its solubility and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

6634-67-9

Molecular Formula

C14H11NO4S2

Molecular Weight

321.4 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)-2-methoxybenzenesulfonic acid

InChI

InChI=1S/C14H11NO4S2/c1-19-11-7-6-9(8-13(11)21(16,17)18)14-15-10-4-2-3-5-12(10)20-14/h2-8H,1H3,(H,16,17,18)

InChI Key

WJENXRHKDSZJIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)O

Origin of Product

United States

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